An In-depth Technical Guide to the Synthesis and Purification of 6-Mercaptopurine Monohydrate
An In-depth Technical Guide to the Synthesis and Purification of 6-Mercaptopurine Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of 6-Mercaptopurine (B1684380) (6-MP) Monohydrate, an essential medication in the treatment of acute lymphoblastic leukemia and autoimmune diseases.[1] This document details established synthesis routes, purification protocols, and analytical methods for quality control, presenting quantitative data in structured tables and visualizing complex processes with diagrams.
Synthesis of 6-Mercaptopurine
Two primary synthetic routes for 6-Mercaptopurine are prevalent in laboratory and industrial settings: the thiation of hypoxanthine (B114508) and a multi-step synthesis commencing from a pyrimidine (B1678525) derivative.
Synthesis from Hypoxanthine
This is a direct and common method for producing 6-Mercaptopurine. It involves the conversion of the hydroxyl group of hypoxanthine to a thiol group using a sulfurizing agent, typically phosphorus pentasulfide (P₄S₁₀).[2]
Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend hypoxanthine in an excess of a high-boiling inert solvent such as pyridine (B92270) or tetraline.[2][3]
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Addition of Reagent: Add phosphorus pentasulfide (P₄S₁₀) to the suspension. A typical molar ratio of P₄S₁₀ to hypoxanthine is approximately 2.5:1.
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Reaction Conditions: Heat the mixture to reflux (around 200 °C in tetraline) and maintain for several hours with continuous stirring.[2]
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Work-up: After cooling, the solvent is removed, often by distillation under reduced pressure. The residue is then treated with water.
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Isolation of Crude Product: The crude 6-Mercaptopurine precipitates from the aqueous solution and is collected by filtration.
Logical Relationship: Synthesis from Hypoxanthine
Caption: Synthesis of 6-Mercaptopurine from Hypoxanthine.
Synthesis from 4-Amino-5-nitro-6-chloropyrimidine
This multi-step synthesis offers an alternative route to 6-Mercaptopurine.
Experimental Protocol:
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Step 1: Synthesis of 4,5-diamino-6-mercaptopyrimidine: React 4-amino-5-nitro-6-chloropyrimidine with an alkali hydrosulfide (B80085), such as potassium hydrosulfide (KSH). This step simultaneously reduces the nitro group and substitutes the chloro group with a mercapto group.[4]
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Step 2: Formylation: The resulting 4,5-diamino-6-mercaptopyrimidine is then formylated by heating with formic acid. This leads to the formation of a thiazolo[5,4-d]pyrimidine (B3050601) intermediate.[4]
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Step 3: Ring Closure: The intermediate is treated with an alkali, such as a sodium salt, and heated to induce ring closure, yielding 6-Mercaptopurine.[4]
Experimental Workflow: Multi-step Synthesis
Caption: Multi-step synthesis of 6-Mercaptopurine.
Purification of 6-Mercaptopurine Monohydrate
Purification is a critical step to ensure the final product meets the stringent purity requirements for an active pharmaceutical ingredient (API). The most common methods are crystallization and chromatography.
Crystallization
Crystallization is a widely used and effective method for purifying 6-Mercaptopurine. The monohydrate form is often preferred for its stability.[5]
Experimental Protocol:
-
Dissolution: Dissolve the crude 6-Mercaptopurine in a suitable solvent. A common method involves dissolving the crude product in a dilute aqueous alkaline solution, such as ammonium (B1175870) hydroxide (B78521) or sodium hydroxide.[6]
-
Filtration: Filter the solution to remove any insoluble impurities.
-
Precipitation: Acidify the filtrate with an acid, such as acetic acid or hydrochloric acid, to a pH of approximately 5.[6] This causes the 6-Mercaptopurine to precipitate out of the solution.
-
Hydration and Crystal Growth: The precipitation from an aqueous solution, followed by controlled cooling, facilitates the formation of 6-Mercaptopurine Monohydrate crystals.
-
Isolation and Drying: Collect the crystals by filtration, wash with cold water, and dry under vacuum at a controlled temperature to preserve the monohydrate form.
Quantitative Data for Synthesis and Purification
| Parameter | Synthesis from Hypoxanthine | Multi-step Synthesis | Purification by Crystallization |
| Starting Material | Hypoxanthine | 4-Amino-5-nitro-6-chloropyrimidine | Crude 6-Mercaptopurine |
| Key Reagents | P₄S₁₀, Pyridine/Tetraline | KSH, Formic Acid, Alkali | Dilute Alkali, Acid |
| Typical Yield | ~46%[7] | High purity and yield reported[4] | >90% recovery |
| Purity (Post-procedure) | Crude | Crude | >99% |
High-Performance Liquid Chromatography (HPLC)
Preparative HPLC can be employed for achieving very high purity levels of 6-Mercaptopurine, especially for removing closely related impurities.
Experimental Protocol:
-
Column: A reversed-phase C18 column is typically used.[8]
-
Mobile Phase: A mixture of a buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile) is commonly used. The exact ratio can be optimized for the best separation. A common mobile phase is a 10:90 (v/v) mixture of acetonitrile (B52724) and 0.05 M sodium acetate (B1210297) buffer.[8]
-
Detection: UV detection at a wavelength of 324 nm is suitable for monitoring the elution of 6-Mercaptopurine.[8]
-
Fraction Collection: The fraction corresponding to the 6-Mercaptopurine peak is collected.
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Post-Purification: The collected fraction is then processed to remove the mobile phase solvents, typically by lyophilization or evaporation, to yield the purified product.
Purification Workflow
Caption: Purification workflows for 6-Mercaptopurine.
Mechanism of Action and Metabolic Pathway
6-Mercaptopurine is a prodrug that is converted intracellularly to its active metabolites, which then interfere with nucleic acid synthesis.[9]
Signaling Pathway: 6-Mercaptopurine Metabolism
Caption: Metabolic pathway of 6-Mercaptopurine.
This guide provides a foundational understanding of the synthesis and purification of 6-Mercaptopurine Monohydrate. For process optimization and scale-up, further investigation and development are necessary, taking into account safety, regulatory, and economic factors.
References
- 1. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 2. 6-MERCAPTOPURINE SAR, synthesis, mechanism of action, therapeutic actions, side effects and mcq - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. m.youtube.com [m.youtube.com]
- 4. US2721866A - Process of manufacture of 6-mercapto purine and intermediate therefor - Google Patents [patents.google.com]
- 5. daneshyari.com [daneshyari.com]
- 6. US2800473A - Method of making 6-mercaptopurine - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. scielo.br [scielo.br]
- 9. benchchem.com [benchchem.com]
